molecular formula C9H8ClN3O2S2 B2428705 N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide Hydrochloride CAS No. 353505-83-6

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide Hydrochloride

Cat. No.: B2428705
CAS No.: 353505-83-6
M. Wt: 289.75
InChI Key: UUHVEKWRBYIFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide Hydrochloride is a compound with significant interest in the fields of chemistry and pharmacology. It is known for its unique structure, which includes a thiazolidine ring and a pyridine carboxamide group. This compound has been studied for its potential biological activities and applications in various scientific research areas.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have been found to possess antitumor , antimicrobial , and anti-tubercular properties , act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors , and induce leukemia cell apoptosis . The specific enzymes, proteins, and other biomolecules that N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide Hydrochloride interacts with are not yet identified.

Cellular Effects

Based on the known properties of similar compounds , it can be hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide Hydrochloride typically involves the reaction of carboxylic acid hydrazides with 2,2’-(carbonothioyldisulfanediyl)diacetic acid in water. This method is considered green chemistry due to the use of water as a solvent, which minimizes the use of hazardous chemicals . The reaction conditions usually involve stirring the mixture at room temperature, followed by cooling to precipitate the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The green chemistry principles are often applied to ensure environmentally friendly production methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thiones, and various substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives, such as:

Uniqueness

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide Hydrochloride is unique due to its specific structure, which combines a thiazolidine ring with a pyridine carboxamide group

Properties

IUPAC Name

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S2.ClH/c13-7-5-16-9(15)12(7)11-8(14)6-2-1-3-10-4-6;/h1-4H,5H2,(H,11,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHVEKWRBYIFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)NC(=O)C2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726216
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.